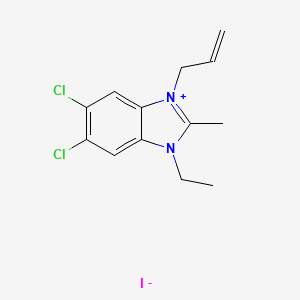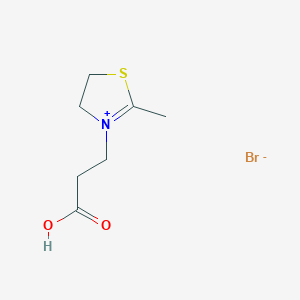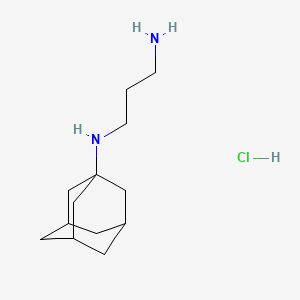
2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide
説明
2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide, also known as AVE-2268, is a compound that has gained attention in scientific research due to its potential therapeutic properties. AVE-2268 is a thiazolium salt that is synthesized through a simple process and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide in lab experiments is its relative ease of synthesis and availability. It is also stable and soluble in water, making it easy to work with in experimental settings. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts.
将来の方向性
There are several potential future directions for research on 2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide. One area of interest is its potential as a cancer treatment, as it has been shown to have anti-tumor properties in preclinical studies. Another potential area of research is its use as a treatment for inflammatory diseases, as it has been shown to have anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various experimental contexts.
科学的研究の応用
2-(2-anilinovinyl)-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium iodide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have anti-tumor properties, as it inhibits the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMRRJAQORCIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63870-40-6 | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63870-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolium, 3-ethyl-4,5-dihydro-2-(2-(phenylamino)ethenyl)-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-anilinovinyl)-3-ethyl-4,5-dihydrothiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[1-buten-3-yne-1,4-diylbis(4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3831318.png)


![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)


![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![2-{2-[acetyl(phenyl)amino]vinyl}-5,6-dichloro-1,3-diethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831379.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)

![4-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B3831405.png)


